2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound is a pyrroloquinoxaline derivative characterized by a benzyl group at position 1, an amino group at position 2, and a 3-ethoxypropyl carboxamide moiety at position 2.
Properties
IUPAC Name |
2-amino-1-benzyl-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-2-30-14-8-13-25-23(29)19-20-22(27-18-12-7-6-11-17(18)26-20)28(21(19)24)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQNHYJLUSTWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of 1-(2-aminophenyl)pyrroles with substituted aldehydes in the presence of acetic acid and methanol as solvents. The reaction is usually refluxed for several hours at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxypropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrroloquinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrroloquinoxaline derivatives, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study:
In vitro studies showed that the compound could protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease .
Inhibition of Kinase Activity
The compound has been identified as a potential inhibitor of various kinases involved in cancer progression and other diseases. Kinase inhibitors are crucial in targeted therapy, providing a mechanism to selectively inhibit cancer cell growth.
Data Table: Kinase Inhibition Profile
| Kinase | IC50 (µM) |
|---|---|
| EGFR | 0.5 |
| VEGFR | 0.8 |
| ERK1/2 | 0.4 |
Mechanism of Action
The mechanism of action of 2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. It may also interfere with viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Methoxy substitutions (e.g., 2- or 4-methoxybenzyl) increase molecular weight by 16 Da per methoxy group .
Modifications to the Carboxamide Side Chain
Key Observations :
- Morpholine-containing side chains (e.g., ) improve aqueous solubility due to the polar tertiary amine.
- Bulky substituents like cyclohexenyl-ethyl () may hinder interactions with flat binding pockets.
Core Modifications and Functional Additions
Key Observations :
Research Findings and Implications
Positional Isomerism : 2-Methoxybenzyl () and 4-methoxybenzyl () analogs share identical molecular formulas but differ in substitution patterns, which could lead to divergent biological activities (e.g., receptor binding or metabolic stability).
Solubility vs. Lipophilicity : Morpholine derivatives () prioritize solubility, while dimethoxybenzyl analogs () favor lipophilicity. The target compound’s 3-ethoxypropyl chain strikes a balance between these properties.
Synthetic Feasibility : Methyl-substituted analogs () are synthetically simpler but may lack the nuanced activity of benzyl derivatives.
Biological Activity
2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound classified within the pyrroloquinoxaline class. Its molecular formula is , and it features a distinctive structure that includes a pyrrolo[2,3-b]quinoxaline core, an amino group, a benzyl moiety, and an ethoxypropyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.
Structural Characteristics
The structural uniqueness of this compound lies in its combination of functional groups, which may enhance its biological activity compared to similar compounds. The presence of both a benzyl group and an ethoxypropyl side chain is believed to influence its interactions with various biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C25H26N4O2 |
| Core Structure | Pyrrolo[2,3-b]quinoxaline |
| Functional Groups | Amino group, Benzyl moiety, Ethoxypropyl side chain |
Biological Activity
Research indicates that this compound exhibits significant biological activity. It has been primarily investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases. The compound may interact with specific molecular targets such as kinases or receptors, modulating biological pathways that could lead to therapeutic effects .
Enzyme Inhibition
Studies utilizing techniques like differential scanning fluorimetry and surface plasmon resonance have demonstrated the compound's ability to bind to various enzymes. These studies suggest that the compound can stabilize proteins upon binding, indicating its potential utility in drug design and development .
Case Studies
Several studies have highlighted the efficacy of similar quinoxaline derivatives in inhibiting cancer cell proliferation. For instance:
- Study on Quinoxaline Derivatives : A related study found that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most active compound showed IC50 values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cell lines .
- Antiviral Activity : Another investigation into quinoxaline derivatives revealed their potential as anti-HIV agents, with some compounds demonstrating significant inhibitory activity against HIV-1 .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:
- Inhibition of Kinases : By binding to specific kinases involved in cell signaling pathways.
- Stabilization of Protein Structures : Enhancing the stability of target proteins upon interaction.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Synthesis : A common approach involves coupling pyrroloquinoxaline precursors with benzyl and ethoxypropyl groups via carbodiimide-mediated amidation (e.g., EDCI/HOBt activation) . Reaction optimization may include solvent selection (DMF, THF) and temperature control to minimize side products.
- Characterization : Confirmation of structure typically employs / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) can resolve bond lengths and angles (e.g., space group , lattice parameters ) .
Q. How can researchers assess the compound’s preliminary biological activity in cancer models?
- In vitro assays : Begin with cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 μM. Use positive controls (e.g., cisplatin) for validation .
- Mechanistic studies : Follow-up with flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .
Q. What analytical techniques are critical for purity assessment and stability testing?
- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to detect impurities (<1% threshold).
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and monitor via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Modular synthesis : Systematically vary substituents (e.g., benzyl to substituted benzyl, ethoxypropyl to methoxypropyl) and test activity. Compare with analogs like 2-amino-N-cyclopentyl derivatives .
- Computational modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Validate with mutagenesis or SPR assays .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Data triangulation : Cross-validate docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability.
- Experimental refinement : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or protein interactions .
Q. How can X-ray crystallography elucidate conformational flexibility in this compound?
- Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain single crystals. SC-XRD at 90 K improves resolution (R-factor <0.05) .
- Analysis : Compare torsion angles and hydrogen-bonding networks across crystal forms (e.g., polymorphs) to identify bioactive conformers .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process optimization : Monitor reaction kinetics via inline FTIR to identify rate-limiting steps. Adjust equivalents of coupling agents (EDCI) to improve yield .
- Purification : Use automated flash chromatography (C18 silica) with UV-triggered fraction collection for consistent purity .
Data Management & Reproducibility
Q. How should researchers document and share structural data for this compound?
- Public repositories : Deposit SC-XRD data in the Cambridge Structural Database (CSD) with CCDC numbers. Include synthesis protocols in electronic lab notebooks (e.g., LabArchives) .
- Identifier tracking : Assign PubChem CID and InChIKey (e.g., VXUTUIJFRWUSJG-UHFFFAOYSA-N) for cross-referencing in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
